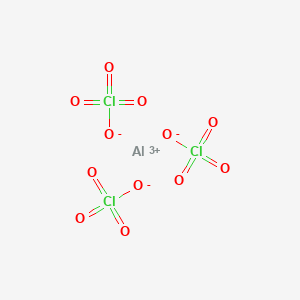
Chromium lanthanum trioxide
Descripción general
Descripción
Chromium lanthanum trioxide is a compound composed of chromium, lanthanum, and oxygen. It is known for its unique properties and applications in various fields, including materials science and catalysis. This compound is often studied for its potential use in advanced ceramics and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium lanthanum trioxide can be synthesized using several methods. One common approach is the sol-gel method, which involves the hydrolysis and polycondensation of metal alkoxides. In this process, lanthanum and chromium alkoxides are mixed in a solvent, followed by the addition of water to initiate hydrolysis. The resulting gel is then dried and calcined at high temperatures to obtain the desired oxide.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves solid-state reactions. This method includes mixing lanthanum oxide and chromium oxide powders, followed by high-temperature calcination. The reaction conditions typically involve temperatures ranging from 1000°C to 1200°C to ensure complete reaction and formation of the trioxide.
Análisis De Reacciones Químicas
Types of Reactions: Chromium lanthanum trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In oxidation reactions, this compound can react with oxygen or other oxidizing agents to form higher oxidation state compounds.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert the trioxide to lower oxidation state compounds.
Substitution: Substitution reactions may involve the replacement of oxygen atoms with other anions, such as sulfide or nitride, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxides or elemental metals.
Aplicaciones Científicas De Investigación
Chromium lanthanum trioxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in advanced ceramics, where it can enhance the mechanical and thermal properties of the materials.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of this compound, particularly in drug delivery systems and as a component of medical implants.
Industry: In industrial applications, this compound is used in the production of high-performance materials and as a catalyst in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which chromium lanthanum trioxide exerts its effects involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact. The presence of chromium and lanthanum in the compound allows for unique redox properties, which are essential for catalytic activity. Additionally, the compound’s structure and composition enable it to interact with specific molecular targets, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Chromium lanthanum trioxide can be compared with other similar compounds, such as:
Chromium trioxide (CrO3): Known for its strong oxidizing properties, chromium trioxide is used in various industrial processes, including metal plating and organic synthesis.
Lanthanum oxide (La2O3): Lanthanum oxide is used in the production of optical glasses, ceramics, and as a catalyst in various chemical reactions.
Chromium oxide (Cr2O3): This compound is used as a pigment, in refractory materials, and as a catalyst in chemical reactions.
Uniqueness: this compound is unique due to its combination of chromium and lanthanum, which imparts distinct properties not found in the individual oxides. The synergistic effects of these elements make the compound particularly valuable in advanced materials and catalytic applications.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
chromium(3+);lanthanum(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.La.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYLSJDPENHSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Cr+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrLaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923254 | |
| Record name | Chromium(3+) lanthanum oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.900 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green odorless powder; [MSDSonline] | |
| Record name | Lanthanum chromite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12017-94-6 | |
| Record name | Chromium lanthanum oxide (CrLaO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium lanthanum oxide (CrLaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(3+) lanthanum oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium lanthanum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)




![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)




